Isorhapontigenin

Description

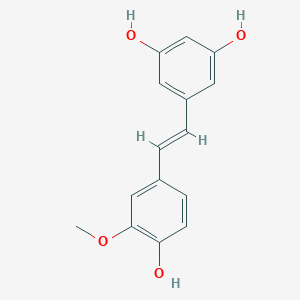

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isorhapontigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse and potent biological activities. As a methoxylated analog of the well-studied resveratrol (B1683913), this compound exhibits promising anti-inflammatory, antioxidant, anticancer, and cardioprotective properties.[1][2][3][4] Its enhanced bioavailability compared to resveratrol makes it a compound of significant interest for nutraceutical and pharmaceutical development.[4][5][6] This guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway from primary metabolites, outlines established experimental protocols for its isolation and characterization, and visualizes key molecular and experimental pathways.

Natural Sources of this compound

This compound is found in a limited number of plant families, with the Gnetaceae and Pinaceae families being the most prominent sources. Its glucoside, isorhapontin, is often found in higher concentrations.

Key Botanical Sources:

-

Gnetum Species: Various species within the Gnetum genus are rich sources of this compound and its derivatives.[2][7] Notably, Gnetum montanum, Gnetum cleistostachyum, and Gnetum parvifolium have been identified as containing significant quantities of this compound.[1][2][8] Chemical analyses of ethanol (B145695) extracts from Gnetum montanum have revealed that this compound, along with resveratrol, can constitute a significant portion of the extractable stilbenes.[9]

-

Picea Species (Spruce): Norway spruce (Picea abies) is another significant source, particularly in its bark and roots.[10][11] In spruce, this compound often co-occurs with its glycoside (isorhapontin), resveratrol, piceatannol, and their respective glucosides (piceid and astringin).[10][11] Debarking wastewater from the pulp and paper industry using Picea abies has been identified as a potential source for extracting this compound and other stilbenoids.[12]

-

Vitis vinifera (Grapevine): While resveratrol is the most famous stilbenoid in grapes, this compound has also been identified, particularly after post-harvest stress induction, such as UV-C light exposure.[4][13] This suggests that its production is part of the plant's defense mechanism.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly based on the plant species, tissue type, geographical location, and environmental stressors. The table below summarizes reported concentrations from various sources.

| Plant Species | Plant Part | Compound Form | Concentration/Yield | Reference |

| Gnetum montanum | Liana (Stem) | This compound | ~3-5% of ethanol extract (with resveratrol) | [9] |

| Picea abies | Bark | This compound | Detected, but often in low aglycone form | [11][14] |

| Picea abies | Bark | Isorhapontin (Glucoside) | Major stilbenoid glycoside present | [11] |

| Vitis vinifera (post-UVC) | Grapes | This compound | Detected and isolated | [13] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of numerous secondary metabolites in plants.[15][16] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the core stilbene (B7821643) structure, which is then further modified.

Key Steps and Enzymes:

-

Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

-

Activation: p-Coumaric acid is activated by 4-Coumaroyl-CoA Ligase (4CL) to form its thioester, p-coumaroyl-CoA . This molecule serves as the starter unit for stilbene synthesis.

-

Stilbene Backbone Formation: The key enzyme, Stilbene Synthase (STS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[15][17][18] This reaction involves a series of decarboxylative additions, followed by an intramolecular aldol (B89426) condensation and aromatization to form the characteristic C6-C2-C6 backbone of stilbenoids, yielding resveratrol (trans-3,5,4'-trihydroxystilbene).[3][18][19]

-

Hydroxylation to Piceatannol: Resveratrol undergoes hydroxylation at the 3' position to form piceatannol . This step is catalyzed by a cytochrome P450-dependent monooxygenase, likely a Flavonoid 3'-Hydroxylase (F3'H) , which exhibits substrate promiscuity.[20]

-

O-Methylation to this compound: The final step is the specific methylation of the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a Resveratrol O-Methyltransferase (ROMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound.[21][22][23]

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the enzymatic steps from the core phenylpropanoid pathway to the final formation of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a representative method for the extraction and purification of this compound from a plant source like Gnetum or Picea bark.

Methodology:

-

Sample Preparation:

-

Air-dry the plant material (e.g., stems, bark) at room temperature.

-

Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 80-95% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with continuous stirring.

-

Alternatively, perform Soxhlet extraction for 6-8 hours for more efficient extraction.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue 2-3 times to ensure complete recovery.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being moderately polar, will primarily partition into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography over a silica (B1680970) gel (60-120 mesh) stationary phase.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 9:1 to 1:1).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualizing under UV light (254/366 nm).

-

Pool the fractions containing the compound of interest.

-

-

Final Purification (HPLC):

-

For high-purity this compound, perform semi-preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.[13]

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[24]

-

Detection: UV detector set at 325 nm.[24]

-

Collect the peak corresponding to the retention time of an this compound standard.

-

Evaporate the solvent to obtain pure this compound.

-

Characterization and Quantification Protocol (HPLC-UV)

This protocol details a validated HPLC method for the quantification of this compound in extracts or biological matrices.[24][25]

Methodology:

-

Instrumentation:

-

An HPLC system equipped with a UV-Vis detector, autosampler, and a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 - 1.5 mL/min.[24]

-

Column Temperature: 40-50°C.[24]

-

Detection Wavelength: 325 nm.[24]

-

Injection Volume: 10-20 µL.

-

Gradient Program: A typical gradient might start at 10-20% B, increasing linearly to 80-90% B over 15-20 minutes.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 15 to 2000 ng/mL).[24]

-

Dissolve dried extracts or samples in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for the unequivocal structural identification of isolated compounds.[13]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or Acetone-d6) in an NMR tube.

-

NMR Experiments: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[26]

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

-

-

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the complete structure of this compound, confirming the positions of the hydroxyl groups, the methoxy (B1213986) group, and the trans configuration of the double bond.

Visualization of the Experimental Workflow

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. One key pathway is the PI3K/Akt pathway , which is central to cell survival, proliferation, and inflammation.

In inflammatory conditions, stimuli like Interleukin-1 beta (IL-1β) can activate the PI3K/Akt pathway. This compound has been shown to suppress this activation.[4] Activated Akt can phosphorylate and inactivate Forkhead box protein O3 (FoxO3a), preventing it from translocating to the nucleus to regulate gene expression. By inhibiting Akt phosphorylation, this compound can restore FoxO3a activity. Furthermore, this pathway often cross-talks with other pro-inflammatory pathways like NF-κB and AP-1.[4]

Visualization of the PI3K/Akt Signaling Pathway Inhibition

References

- 1. This compound | C15H14O4 | CID 5318650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: exploring a promising resveratrol analog for disease management through diverse signaling pathways-a review with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of this compound, a Dietary Resveratrol Derivative [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. plantarchives.org [plantarchives.org]

- 8. This compound - Immunomart [immunomart.com]

- 9. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 10. Picea abies - Wikipedia [en.wikipedia.org]

- 11. Bioactive Compounds from Norway Spruce Bark: Comparison Among Sustainable Extraction Techniques for Potential Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a novel bioactive stilbene from wine grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, Astringin and Isorhapontin, Proceeds via Resveratrol and Is Enhanced by Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uregina.ca [uregina.ca]

- 19. mdpi.com [mdpi.com]

- 20. Hydroxylation of Resveratrol with DoxA In Vitro: An Enzyme with the Potential for the Bioconversion of a Bioactive Stilbene [jmb.or.kr]

- 21. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A stress-inducible resveratrol O-methyltransferase involved in the biosynthesis of pterostilbene in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Simple and Reliable Method for the Determination of this compound in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Simple and Reliable Method for the Determination of this compound in Murine Biological Matrices: Application in a Tissue Distribution Study. | Read by QxMD [read.qxmd.com]

- 26. mdpi.com [mdpi.com]

Isorhapontigenin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a natural stilbenoid and a methoxylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with enhanced bioavailability.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic effects of this compound in various cancer cell types. It delves into its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes complex biological processes using signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a polyphenolic compound found in various natural sources, including the Chinese herb Gnetum cleistostachyum, grapes, and blueberries.[2][3] It shares a structural similarity with resveratrol but exhibits greater oral bioavailability, making it a compound of significant interest for therapeutic development.[1][4] Accumulating evidence demonstrates that this compound exerts potent anti-cancer activities across a spectrum of malignancies, including bladder, breast, lung, and prostate cancers.[2][3][5][6] Its multifaceted mechanism of action involves targeting key cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle progression, and metastatic dissemination.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.

Downregulation of XIAP

One of the key targets of this compound in promoting apoptosis is the X-linked inhibitor of apoptosis protein (XIAP). XIAP is frequently overexpressed in cancer cells and plays a crucial role in their survival and resistance to therapy.[2] this compound has been shown to down-regulate the expression of XIAP in human bladder cancer cells.[2][7] This down-regulation is not due to protein degradation but rather a decrease in XIAP gene transcription.[2] The inhibitory effect on XIAP transcription is mediated through the inhibition of the transcription factor Sp1.[2] By reducing XIAP levels, this compound facilitates the activation of caspases and the subsequent execution of the apoptotic cascade.[2][3]

Modulation of Bcl-2 Family Proteins

In some cancer cell lines, this compound has been observed to influence the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. For instance, in non-small-cell lung cancer cells, this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a concurrent increase in cleaved caspase-3, further promoting apoptosis.[3] However, in MCF7 breast cancer cells, this compound-induced apoptosis, characterized by an increase in cleaved PARP, cytoplasmic Cytochrome-C, cleaved caspase-3, and cleaved caspase-9, appeared to be independent of changes in Bax and Bcl2 expression.[5]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints, thereby inhibiting their proliferation.

G0/G1 Phase Arrest

A predominant effect of this compound is the induction of cell cycle arrest at the G0/G1 phase.[3][8][9] This arrest is often mediated by the downregulation of Cyclin D1, a key regulatory protein for the G1 to S phase transition.[3][6][8] The suppression of Cyclin D1 by this compound has been observed in bladder and prostate cancer cells.[3][6] The mechanism behind Cyclin D1 downregulation involves the inhibition of the JNK/c-Jun/AP-1 signaling pathway, which is mediated by the upregulation and increased mRNA stability of MAPK phosphatase-1 (MKP-1).[8] Furthermore, this compound's inhibitory effect on the PI3K/Akt/mTOR pathway contributes to G0/G1 arrest through the upregulation of p21 and p27 and downregulation of Cyclin D1.[9][10]

G2/M Phase Arrest

In addition to G0/G1 arrest, this compound has also been reported to induce G2/M phase arrest in some cancer cell types, such as breast cancer cells.[5][11] This effect is associated with the inhibition of the MAPK/PI3K signaling pathway.[5]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migratory and invasive properties of cancer cells.

Downregulation of NEDD9

In non-small-cell lung cancer, this compound has been shown to inhibit cell migration and invasion by downregulating the Neural precursor cell Expressed Developmentally Downregulated 9 (NEDD9) protein.[3][12] NEDD9 is a scaffolding protein that plays a role in tumorigenesis and metastasis.[3] The reduction in NEDD9 levels by this compound leads to a decrease in the active form of β-Catenin, a key player in the Wnt signaling pathway that governs cell migration and invasion.[3]

Modulation of the Tumor Microenvironment

Transcriptome analysis of bladder cancer cells treated with this compound revealed significant changes in genes associated with the tumor microenvironment and actin cytoskeleton.[9] This suggests that this compound can remodel the tumor microenvironment to suppress tumor growth and progression.[9][10]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways.

XIAP/SP1 Pathway

As previously mentioned, this compound induces apoptosis by inhibiting the transcription of the anti-apoptotic protein XIAP.[2][7] This is achieved by downregulating the transcription factor SP1, which binds to the XIAP promoter.[2]

References

- 1. This compound, a resveratrol analogue selectively inhibits ADP-stimulated platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chinese Herb Isolate this compound Induces Apoptosis in Human Cancer Cells by Down-regulating Overexpression of Antiapoptotic Protein XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cell Growth, Angiogenesis, Migration, and Invasion of Non-Small-Cell Lung Cancer Cells Through NEDD9 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Chinese herb isolate this compound induces apoptosis in human cancer cells by down-regulating overexpression of antiapoptotic protein XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (ISO) inhibited cell transformation by inducing G0/G1 phase arrest via increasing MKP-1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis Reveals Anti-Cancer Effects of this compound (ISO) on Highly Invasive Human T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Cell Growth, Angiogenesis, Migration, and Invasion of Non-Small-Cell Lung Cancer Cells Through NEDD9 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorhapontigenin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid found in various plants, including grapes and the Chinese herb Gnetum cleistostachyum. Possessing superior oral bioavailability compared to its parent compound, resveratrol, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, neuroprotective, cardioprotective, metabolic regulatory, antiviral, and hepatoprotective effects. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Stilbenoids are a class of natural phenols characterized by a 1,2-diphenylethylene backbone. Among them, resveratrol has been extensively studied for its health-promoting benefits. However, its clinical utility is often hampered by poor pharmacokinetics. This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) emerges as a promising alternative due to its enhanced bioavailability.[1][2] This document serves as a technical resource, consolidating the current scientific knowledge on the multifaceted biological and pharmacological properties of this compound.

Biological Activities and Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, targeting multiple signaling pathways implicated in various disease states.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties, often superior to resveratrol.[1][2] It effectively suppresses the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine (C-X-C motif) ligand 8 (CXCL8).[1][3] This activity is mediated through the inhibition of key inflammatory signaling pathways including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3][4]

| Cell Line | Stimulant | Cytokine | IC50 (µM) | Reference |

| Primary Human Airway Epithelial Cells (Healthy) | IL-1β | IL-6 | ~25 | [5] |

| Primary Human Airway Epithelial Cells (COPD) | IL-1β | IL-6 | ~30 | [5] |

| Primary Human Airway Epithelial Cells (Healthy) | IL-1β | CXCL8 | >50 | [5] |

| Primary Human Airway Epithelial Cells (COPD) | IL-1β | CXCL8 | >50 | [5] |

| RA FLS | TNF-α | IL-6, IL-8, MMP-3 | 12.5, 25, 50 (inhibition shown) | [6] |

-

Cell Culture: Primary human airway epithelial cells or cell lines such as A549 are cultured in appropriate media until confluent.[3]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent (e.g., IL-1β at 1 ng/mL) for 24 hours.[5]

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of secreted cytokines (e.g., IL-6, CXCL8) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Caption: this compound inhibits inflammatory signaling pathways.

Anti-cancer Effects

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, including breast, lung, and bladder cancer.[5][6][7] Its mechanisms of action include inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation, migration, and invasion.[1][6][7] Key molecular targets include the downregulation of Cyclin D1, inhibition of sphingosine (B13886) kinases, and modulation of the NEDD9 signaling pathway.[5][6]

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| MCF7 (Breast Cancer) | MTT | Cell Death | 34.16 | [1] |

| T24 (Bladder Cancer) | MTS | Cell Viability | ~40 (at 60µM after 24h) | [7] |

| A375 (Melanoma) | MTT | Cell Viability | 8.26 µg/ml | [8] |

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated overnight.[1]

-

Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

MTT Incubation: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL) is added to each well, followed by a 1-hour incubation.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]

Caption: this compound's multi-targeted anti-cancer mechanisms.

Antioxidant Effects

This compound exhibits potent antioxidant activity, effectively scavenging free radicals and reducing oxidative stress.[9][10][11] It has been shown to inhibit lipid peroxidation, prevent the depletion of reduced glutathione (B108866) (GSH), and protect against oxidative DNA damage.[10][11] Its antioxidant capacity is reported to be more potent than that of vitamin E.[11]

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Caption: Workflow for DPPH radical scavenging assay.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion injury.[7][9] It can reduce infarct volume, improve neurological scores, and protect neurons from oxidative damage.[9] The underlying mechanisms involve the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and modulation of the PI3K/Akt pathway.[7][9]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.[9]

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 1.5 hours) to induce ischemic-like conditions.

-

Reperfusion: After OGD, replace the medium with normal culture medium containing glucose and return the cells to a normoxic incubator for 24 hours. This compound can be added during the reperfusion phase.

-

Cell Viability Assessment: Assess cell viability using methods such as the MTT assay.[9]

Caption: this compound's neuroprotective signaling cascade.

Cardioprotective Effects

This compound exerts cardioprotective effects against conditions such as cardiac hypertrophy and doxorubicin-induced cardiotoxicity.[12][13][14] It can attenuate the increase in heart weight/body weight ratio and improve cardiac function.[13] The mechanisms involve the inhibition of oxidative stress-mediated signaling pathways, including the PKC, MAPKs, and PI3K-Akt-GSK3β/p70S6K pathways, and the upregulation of Yes-associated protein 1 (YAP1).[12][14]

| Animal Model | Treatment | Effect | Magnitude of Change | Reference |

| Aortic-banded rats | This compound | Attenuated heart weight/body weight ratio | ~25% decrease | [13] |

| Aortic-banded rats | This compound | Increased fractional shortening | ~10% increase | [13] |

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.[13]

-

Surgical Procedure: Induce pressure overload-induced cardiac hypertrophy by surgically constricting the ascending aorta (aortic banding).

-

Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.

-

Echocardiography: Monitor cardiac function and dimensions using echocardiography at baseline and throughout the study.

-

Histological Analysis: At the end of the study, sacrifice the animals and collect the hearts for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining, Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

Metabolic Regulatory Effects

This compound has shown potential in regulating metabolism and may have anti-diabetic properties.[15][16] It can improve glucose tolerance and insulin (B600854) sensitivity.[16] Mechanistically, this compound promotes adipocyte differentiation and enhances the activity and stability of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[15][16]

-

Cell Culture: Culture a suitable cell line, such as 3T3-L1 preadipocytes, and differentiate them into mature adipocytes.[12]

-

Treatment: Treat the mature adipocytes with this compound for a specified time.

-

Glucose Uptake Measurement: Incubate the cells with a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.[12]

Antiviral and Hepatoprotective Effects

Emerging evidence suggests that this compound possesses antiviral and hepatoprotective properties. While research in these areas is less extensive, preliminary studies indicate its potential to inhibit viral entry and protect the liver from drug-induced injury.[8][17] For instance, this compound has been shown to alleviate acetaminophen-induced liver injury by promoting fatty acid oxidation.[8][17]

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological activities and a favorable pharmacokinetic profile. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, oxidative stress, and metabolic disorders makes it a strong candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action in various disease models, conducting preclinical and clinical studies to evaluate its safety and efficacy in humans, and exploring potential synergistic effects with other therapeutic agents. The comprehensive data and protocols provided in this guide aim to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural product to a clinically relevant therapeutic.

References

- 1. A Stilbenoid this compound as a Potential Anti-Cancer Agent against Breast Cancer through Inhibiting Sphingosine Kinases/Tubulin Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses inflammation, proliferation and aggressiveness of rheumatoid arthritis fibroblast-like synoviocytes by targeting farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis Reveals Anti-Cancer Effects of this compound (ISO) on Highly Invasive Human T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abap.co.in [abap.co.in]

- 9. This compound ameliorates cerebral ischemia/reperfusion injury via modulating Kinase Cε/Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidative activity of natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidative Activity of Natural this compound [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound, a new resveratrol analog, attenuates cardiac hypertrophy via blocking signaling transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound protects against doxorubicin-induced cardiotoxicity via increasing YAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Improves Diabetes in Mice via Regulating the Activity and Stability of PPARγ in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound alleviates acetaminophen-induced liver injury by promoting fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorhapontigenin In Vivo Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a methoxylated derivative of resveratrol, is a naturally occurring stilbenoid found in various plants, including grapes and certain Chinese herbs.[1][2][3] Like its well-known counterpart, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][4][5] A critical aspect of evaluating the therapeutic potential of any bioactive compound is a thorough understanding of its metabolic fate in vivo. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound, focusing on data derived from preclinical in vivo studies.

Pharmacokinetics of this compound

In vivo studies, primarily conducted in Sprague-Dawley rats, have demonstrated that this compound exhibits favorable pharmacokinetic properties compared to resveratrol, including higher oral bioavailability.[1][2][3] After oral administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within a short period.[1][2][6]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous Administration (90 µmol/kg) | Oral Administration (100 µmol/kg) | Oral Administration (200 µmol/kg) |

| Cmax (ng/mL) | - | 1030 ± 350 | 2850 ± 930 |

| Tmax (h) | - | 0.5 ± 0.2 | 0.8 ± 0.4 |

| AUC (ng·h/mL) | 3290 ± 980 | 2280 ± 560 | 6670 ± 1540 |

| CL (mL/min/kg) | 76.8 ± 23.7 | - | - |

| Vd (mL/kg) | 893 ± 103 | - | - |

| MRT (min) | 18.8 ± 3.2 | - | - |

| F (%) | - | 21.1 ± 5.3 | 31.2 ± 7.2 |

| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; MRT: Mean residence time; F: Oral bioavailability. Data sourced from[1][2]. |

Dose escalation from 100 µmol/kg to 200 µmol/kg in rats resulted in a more than proportional increase in plasma exposure (AUC) and oral bioavailability, suggesting a potential saturation of first-pass metabolism at higher doses.[1][2] Repeated daily oral dosing for one week did not significantly alter the primary pharmacokinetic parameters of this compound.[1][2]

Metabolic Pathways of this compound

The primary route of this compound metabolism in vivo is through Phase II conjugation reactions, specifically glucuronidation and sulfation. This is a common metabolic pathway for phenolic compounds, which increases their water solubility and facilitates their excretion from the body.[7]

While the exact structures of the this compound metabolites have not been definitively confirmed with authentic standards, chromatographic evidence strongly suggests the formation of glucuronide and sulfate (B86663) conjugates.[3][8] In liquid chromatography analyses, more polar metabolites are observed to elute earlier than the parent this compound, which is characteristic of conjugated metabolites.[3][8] An unidentified metabolite sharing the same mass-to-charge ratio transition as this compound has been detected, which is hypothesized to be a glucuronide or sulfate conjugate.[8]

This compound possesses three hydroxyl groups at the C3, C5, and C4' positions, all of which are potential sites for glucuronidation and sulfation.

Figure 1: Proposed Phase II metabolic pathway of this compound in vivo.

Impact on Endogenous Metabolic Pathways

Metabolomic studies have revealed that the administration of this compound can significantly modulate various endogenous metabolic pathways.[1][2][8] These alterations may contribute to the observed health benefits of this compound.

After one week of daily oral administration in rats, this compound was found to influence:

-

Sugar Metabolism: Regulation of the tricarboxylic acid (TCA) cycle and glycolysis.[8]

-

Fatty Acid Biosynthesis: Impact on the biosynthesis of unsaturated fatty acids.[1][2]

-

Amino Acid Metabolism: Modulation of pathways involving beta-alanine, arginine, proline, alanine, aspartate, glutamate, and tryptophan.[1][2]

-

Other Pathways: Effects on primary bile acid biosynthesis, linoleic acid metabolism, arachidonic acid metabolism, and pyrimidine (B1678525) metabolism.[1][2]

Notably, this compound administration led to a significant reduction in plasma concentrations of arachidonic acid, cholesterol, and fructose, while increasing tryptamine (B22526) levels.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies cited in this guide.

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[1][2]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.[1][2]

-

Drug Administration:

-

Intravenous (IV): this compound is dissolved in a vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered as a bolus injection via the tail vein.[1][2]

-

Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.[1][2]

-

-

Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[1][2]

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.[1][2]

-

Analytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[1][2]

Figure 2: Typical experimental workflow for in vivo pharmacokinetic studies.

Metabolomics Studies in Rats

-

Animal Model and Dosing: Similar to pharmacokinetic studies, with animals receiving daily oral doses of this compound or vehicle for a specified period (e.g., one or two weeks).[1][2][8]

-

Sample Collection: At the end of the treatment period, animals are euthanized, and biological samples (plasma, liver, heart, brain) are collected and flash-frozen in liquid nitrogen.[8]

-

Metabolite Extraction: Metabolites are extracted from plasma and tissue homogenates using a solvent-based method, typically involving methanol.[1][2] An internal standard is added to normalize the data.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization process (methoximation followed by silylation) is employed to increase the volatility of the metabolites.[1][2][8]

-

Analytical Method: Metabolomic profiling is performed using GC-MS/MS.[1][2][8]

-

Data Analysis: The acquired data is processed using specialized software and databases to identify and semi-quantify the metabolites. Statistical analysis is then performed to identify significant changes in metabolite levels between the this compound-treated and control groups.[1][2][8]

Conclusion

In vivo studies have established that this compound is a promising bioactive compound with favorable pharmacokinetic characteristics, notably superior oral bioavailability compared to resveratrol. Its primary metabolic pathway involves Phase II conjugation to form glucuronide and sulfate metabolites, which are then excreted. Furthermore, this compound administration has been shown to modulate key endogenous metabolic pathways related to sugar, lipid, and amino acid metabolism, which likely contributes to its observed health-promoting effects. Future research should focus on the definitive identification and quantification of its specific metabolites to gain a more complete understanding of its biotransformation and to further elucidate the mechanisms underlying its pharmacological activities. This knowledge will be invaluable for the continued development of this compound as a potential therapeutic agent or nutraceutical.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of this compound, a Dietary Resveratrol Derivative [frontiersin.org]

- 3. A Simple and Reliable Method for the Determination of this compound in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KAKEN — Research Projects | Metabolism of the phytoestrogens by sulfate and glucuronic acid conjugation reactions (KAKENHI-PROJECT-14572072) [kaken.nii.ac.jp]

- 6. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical Pharmacokinetic and Metabolomic Analyses of this compound, a Dietary Resveratrol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Isorhapontigenin: A Technical Guide to Bioavailability and Pharmacokinetics

Executive Summary

Isorhapontigenin (ISO), a methoxylated stilbene (B7821643) derivative of resveratrol (B1683913), is emerging as a promising nutraceutical and therapeutic agent due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects[1][2][3][4]. A critical advantage of this compound over its parent compound, resveratrol, lies in its significantly improved pharmacokinetic profile. This document provides a comprehensive technical overview of the current knowledge on the bioavailability, pharmacokinetics, and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to support further research and development.

Pharmacokinetic Profile

This compound generally exhibits rapid absorption and a prolonged residence time in systemic circulation following oral administration[1][2][5]. Its pharmacokinetic properties have been characterized in preclinical models, primarily rats and mice.

Pharmacokinetic Parameters in Sprague-Dawley Rats

Studies in Sprague-Dawley rats demonstrate favorable oral absorption and exposure. The absolute oral bioavailability has been reported to be approximately 20-30%[6][7]. Notably, key pharmacokinetic parameters such as dose-normalized Cmax and AUC, as well as oral bioavailability, were found to be two to three times greater than those of resveratrol[1][2][5]. Dose escalation from 100 µmol/kg to 200 µmol/kg resulted in higher dose-normalized plasma concentrations and exposure[1][2][5]. Furthermore, repeated daily dosing for one week did not significantly alter its major oral pharmacokinetic parameters[1][2][5][7].

| Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀→t (ng·min/mL) | t½ (min) | Bioavailability (F) | Reference |

| IV | 30 µmol/kg | - | - | 12,100 ± 1,500 | 114.5 ± 12.3 | - | [8] |

| IV | 90 µmol/kg | - | - | 30,751 ± 9,493 | - | - | [2][5] |

| Oral | 100 µmol/kg | 400 ± 141 | 144 ± 68 | 95,951 ± 23,283 | - | 20.6% ± 3.8% | [2][5] |

| Oral | 200 µmol/kg | 1,328 ± 360 | 120 ± 55 | 321,291 ± 97,949 | - | 27.6% ± 6.9% | [2][5] |

| Oral | 600 µmol/kg | 1,460 ± 240 | 105 ± 15 | 450,100 ± 84,200 | 165.4 ± 15.6 | - | [8] |

Data presented as mean ± SD or mean ± SEM as reported in the source.

Pharmacokinetic Parameters in Mice

Pharmacokinetic studies in mice also confirm rapid absorption and elimination[3][9]. A linear relationship has been observed between the oral dose administered (40, 80, and 160 mg/kg) and the resulting plasma exposure (Cmax and AUC)[3][9].

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀→t (ng·h/mL) | AUC₀→∞ (ng·h/mL) | t½ (h) | Reference |

| Oral | 40 | 606.3 ± 132.2 | 0.28 ± 0.08 | 913.6 ± 117.4 | 958.8 ± 121.2 | 1.34 ± 0.17 | [3][9] |

| Oral | 80 | 1137.5 ± 214.3 | 0.33 ± 0.13 | 1968.7 ± 301.5 | 2045.2 ± 310.6 | 1.48 ± 0.21 | [3][9] |

| Oral | 160 | 2251.6 ± 411.7 | 0.38 ± 0.15 | 3845.2 ± 512.8 | 3988.1 ± 523.7 | 1.55 ± 0.19 | [3][9] |

Data presented as mean ± SD.

Metabolism and Biotransformation

Like other stilbenoids, this compound is subject to metabolic conjugation. The primary metabolic pathways for resveratrol involve phase II metabolism, specifically glucuronidation and sulfation, which increase polarity to facilitate excretion[7]. While specific metabolic pathways for this compound are not extensively detailed in the provided results, it is highly probable that its free hydroxyl groups undergo similar conjugation reactions.

Caption: Proposed Phase II metabolic pathway for this compound.

Key Signaling Pathway Inhibition

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. Studies show it inhibits the release of inflammatory mediators like IL-6 and CXCL8 by reducing the activation of NF-κB and AP-1[8][10]. Notably, it also suppresses the PI3K/Akt/FoxO3A pathway, which is often insensitive to corticosteroids, highlighting its potential for treating corticosteroid-resistant inflammation[8][10].

Caption: Inhibition of the PI3K/Akt/FoxO3A pathway by this compound.

Experimental Protocols

The pharmacokinetic data presented herein were generated using standardized and validated preclinical methodologies. A general workflow is outlined below, followed by specific details on the methods employed.

General Pharmacokinetic Study Workflow

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Animal Models

-

Species: Male Sprague-Dawley rats and male mice have been predominantly used in the cited studies[1][3][5][8][9][10].

-

Preparation: For intravenous studies and serial blood sampling, animals are often cannulated in the jugular vein prior to the experiment[2].

Drug Administration

-

Intravenous (IV): this compound is administered as a single bolus injection. Doses ranging from 30 µmol/kg to 90 µmol/kg have been reported in rats[2][5][8].

-

Oral (p.o.): Administration is typically performed via oral gavage. Doses in rats have ranged from 100 µmol/kg to 600 µmol/kg[2][5][8]. In mice, oral doses of 40, 80, and 160 mg/kg have been studied[3][9].

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at specific time points post-administration. A typical schedule for rats includes collection at 5, 15, 30, 60, 90, 120, 180, 240, 300, 420, and up to 720 minutes[8].

-

Stabilization: To prevent degradation of the stilbene compound, blood samples are collected in tubes containing an anticoagulant and a stabilizer, such as L-ascorbic acid, at a final concentration of 0.8 mg/mL[5][8].

-

Plasma Preparation: Plasma is separated by centrifuging the blood samples, typically at 15,000 g for 10 minutes at 4°C[5].

Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying this compound in plasma due to its high sensitivity and selectivity[1][3][5][9]. HPLC with UV detection has also been developed, though it has a higher lower limit of quantification (LLOQ)[7].

-

Sample Preparation: A simple protein precipitation step is commonly used for plasma sample cleanup. This involves adding multiple volumes of acetonitrile (B52724) (often containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins[5].

-

Chromatography: Reverse-phase chromatography is used for separation. For example, a gradient delivery of acetonitrile and an aqueous modifier (e.g., formic acid or ammonium (B1175870) acetate) is used with a C18 column[6][7].

-

Mass Spectrometry:

-

Validation: The analytical methods are validated for linearity, accuracy, precision, selectivity, and stability[7][9]. The linear range for LC-MS/MS assays is typically between 1-1000 ng/mL or 5-2000 ng/mL in plasma[5][9].

Conclusion and Future Directions

This compound demonstrates a favorable pharmacokinetic profile characterized by rapid oral absorption and superior bioavailability compared to resveratrol. Its dose-proportional exposure and lack of accumulation with repeated dosing enhance its potential as a reliable therapeutic agent. The established protocols for its quantification and pharmacokinetic assessment provide a solid foundation for advanced preclinical and clinical development. Future research should focus on identifying specific metabolites, elucidating the mechanisms of its improved absorption (e.g., transporter interactions), and conducting pharmacokinetic studies in higher-order species to bridge the translational gap to human clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of this compound, a Dietary Resveratrol Derivative [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: exploring a promising resveratrol analog for disease management through diverse signaling pathways-a review with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-clinical Pharmacokinetic and Metabolomic Analyses of this compound, a Dietary Resveratrol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Reliable Method for the Determination of this compound in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma pharmacokinetics of this compound, a novel derivative of stilbenes, in mice by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorhapontigenin: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a stilbene (B7821643) derivative structurally similar to resveratrol (B1683913), has garnered significant scientific interest due to its potent antioxidant properties.[1][2] This technical guide provides an in-depth examination of the antioxidant activities of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its investigation. Quantitative data from various studies are summarized, and key cellular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and nutritional science.

Introduction

This compound (3,4',5-trihydroxy-3'-methoxy-stilbene) is a natural polyphenol found in various plant species, including Belamcanda chinensis and certain wine grapes.[2][3] Its structural resemblance to resveratrol has prompted extensive research into its biological activities, with a strong focus on its antioxidant potential.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[4] this compound has demonstrated a remarkable capacity to counteract oxidative stress through multiple mechanisms, making it a promising candidate for further investigation and therapeutic development.[5][6]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various reactive oxygen species, including hydroxyl (•OH) and hydroperoxyl (•OOH) radicals.[4] This activity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[4] Theoretical studies using density functional theory (DFT) have elucidated the reaction mechanisms, identifying the 4'-hydroxyl group as a key active site for radical scavenging.[4]

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by activating key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[7][8] this compound has been shown to activate the Nrf2 pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of downstream target genes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[5][7] One study demonstrated that this compound attenuates cerebral ischemia/reperfusion injury by activating the PKCε/Nrf2/HO-1 signaling pathway.[5]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are involved in cellular responses to oxidative stress.[6] this compound has been found to modulate these pathways. For instance, it can inhibit the phosphorylation of ERK1/2, JNK, and p38 induced by oxidative stressors like angiotensin II.[6] By modulating MAPK signaling, this compound can influence downstream processes such as inflammation and apoptosis, which are often linked to oxidative stress.[9] Studies have shown that the inhibitory effect of this compound on oxidized LDL-induced proliferation of vascular smooth muscle cells is mediated through the blockage of ROS generation and subsequent activation of the ERK1/2 MAPK pathway.[10]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

| Assay | Model System | Key Findings | Reference |

| Lipid Peroxidation | Rat liver microsomes, brain mitochondria, and synaptosomes | Significantly inhibited MDA formation. The effect at 10⁻⁵ and 10⁻⁶ mol/L was comparable to vitamin E at 10⁻⁴ mol/L. | [1][2] |

| Reduced Glutathione (GSH) | Rat brain mitochondria and synaptosomes | Markedly prevented the decrease of GSH induced by H₂O₂. | [1][2] |

| DNA Damage | In vitro system with CuSO₄-Phen-VitC-H₂O₂ | Inhibited oxidative DNA damage. | [1][2] |

| Reactive Oxygen Species (ROS) | Angiotensin II-treated cardiomyocytes | Decreased the levels of ROS and H₂O₂. | [6] |

| Antioxidant Enzymes | Angiotensin II-treated cardiomyocytes | Increased the activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[11][12]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 24 µM).[11] The solution should have an absorbance of approximately 1.0 at 517 nm.[12]

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound solution or standard (e.g., 50 µL).[11]

-

Add the DPPH working solution to each well (e.g., 450 µL).[11]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[11]

-

Measure the absorbance at 517 nm using a microplate reader.[13][14]

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.[11]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15][16]

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.[16]

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[16]

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16]

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

-

Assay Procedure:

-

Add a small volume of the this compound solution or a standard (e.g., Trolox) to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution and mix thoroughly.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

-

-

Data Analysis:

-

The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[15]

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, accounting for cellular uptake and metabolism.[18][19][20]

-

Cell Culture and Seeding:

-

Culture human hepatocarcinoma (HepG2) cells in a suitable medium.

-

Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[20]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound, a quercetin (B1663063) standard, and a control, all containing 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[20]

-

Incubate for 1 hour at 37°C.[20]

-

Wash the cells with PBS to remove extracellular compounds.

-

Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to all wells except the blank.[20]

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[19]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results are often expressed as quercetin equivalents.[21]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for in vitro antioxidant assays.

References

- 1. Antioxidative Activity of Natural this compound [jstage.jst.go.jp]

- 2. Antioxidative activity of natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel bioactive stilbene from wine grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum Chemical Study on the Antioxidation Mechanism of Piceatannol and this compound toward Hydroxyl and Hydroperoxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates cerebral ischemia/reperfusion injury via modulating Kinase Cε/Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new resveratrol analog, attenuates cardiac hypertrophy via blocking signaling transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound and resveratrol suppress oxLDL-induced proliferation and activation of ERK1/2 mitogen-activated protein kinases of bovine aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

Isorhapontigenin: A Technical Guide to its Anti-inflammatory Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhapontigenin (ISO), a naturally occurring methoxylated stilbene (B7821643) analog of resveratrol (B1683913), has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[1][2] Unlike its parent compound, resveratrol, this compound exhibits a superior pharmacokinetic profile, including higher oral bioavailability, making it a more viable candidate for therapeutic development.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action involve the modulation of critical inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways.[1][4][5]

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα.[4][6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (IL-6, TNF-α) and enzymes (iNOS, COX-2).[4][7]

Research demonstrates that this compound effectively suppresses this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα.[4] This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[1][4]

References

- 1. Investigation of the molecular mechanisms underlying the anti-inflammatory and antitumour effects of this compound: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: exploring a promising resveratrol analog for disease management through diverse signaling pathways-a review with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

Isorhapontigenin: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid with a growing body of research highlighting its therapeutic potential across a spectrum of diseases. Exhibiting superior oral bioavailability compared to resveratrol, this compound has demonstrated potent anti-inflammatory, anticancer, antioxidant, and neuroprotective properties in numerous preclinical studies. This technical guide provides an in-depth analysis of the existing in vitro and in vivo research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's pharmacological profile and guiding future investigations.

In Vitro Studies of this compound

The effects of this compound have been extensively investigated in a variety of cell-based assays, providing crucial insights into its mechanisms of action at the molecular level. These studies have primarily focused on its anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines. Its anticancer effects are mediated through the modulation of several key signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | ~55 | [1] |

| A549 | Non-Small-Cell Lung Cancer | 40 (used concentration) | [2] |

| H23 | Non-Small-Cell Lung Cancer | 40 (used concentration) | [2] |

| H1299 | Non-Small-Cell Lung Cancer | 40 (used concentration) | [2] |

| ADP-induced Platelets | N/A (Platelet Aggregation) | 1.85 | [3] |

Experimental Protocols:

1.1.1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 30, 40, 50 µM) for 48 hours.[1]

-